molecular formula C21H22N8O B2930819 4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide CAS No. 2309602-57-9

4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide

Cat. No.: B2930819
CAS No.: 2309602-57-9
M. Wt: 402.462
InChI Key: HJYFGFBOEQUISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide scaffold substituted with a (1H-imidazol-1-yl)methyl group at the 4-position. The nitrogen atom of the benzamide is methylated and linked to an azetidin-3-yl group, which is further functionalized with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c1-15-23-24-19-7-8-20(25-29(15)19)28-12-18(13-28)26(2)21(30)17-5-3-16(4-6-17)11-27-10-9-22-14-27/h3-10,14,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYFGFBOEQUISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared to two close analogs (CAS 2319639-97-7 and CAS 2380068-71-1) to highlight structural and functional differences.

Table 1: Structural and Physicochemical Comparison

Feature Target Compound CAS 2319639-97-7 CAS 2380068-71-1
Core Structure Benzamide Imidazole-4-carboxamide Imidazole-4-sulfonamide
Triazolopyridazine Substituent 3-methyl 3-cyclobutyl 3-(pyridin-3-yl)
Molecular Formula C23H24N8O C18H22N8O C17H17N9O2S
Molecular Weight ~452.5 g/mol (estimated) 366.4 g/mol 411.4 g/mol
Key Functional Groups Benzamide, imidazole, azetidine, triazolopyridazine Carboxamide, imidazole, azetidine, triazolopyridazine Sulfonamide, imidazole, azetidine, triazolopyridazine
Hypothesized Solubility Moderate (benzamide enhances polarity) Lower (cyclobutyl increases lipophilicity) Higher (sulfonamide and pyridinyl enhance polarity)

Key Differences and Implications

3-Cyclobutyl (CAS 2319639-97-7) introduces bulkier hydrophobicity, which may enhance target binding but reduce aqueous solubility . 3-(Pyridin-3-yl) (CAS 2380068-71-1) adds a polar aromatic ring, likely improving solubility and enabling π-π stacking interactions with target proteins .

Core Functional Groups: The benzamide in the target compound provides rigidity and hydrogen-bonding capacity, advantageous for target affinity.

Azetidine Linkage :
All three compounds retain the azetidine ring, which confers conformational restraint. This feature is critical for positioning the triazolopyridazine moiety in bioactive orientations.

Research Findings and Hypotheses

While specific bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest plausible trends:

  • Kinase Inhibition: Triazolopyridazine derivatives are known ATP-competitive kinase inhibitors. The 3-methyl substituent in the target compound may favor selectivity for kinases with smaller hydrophobic pockets .
  • Metabolic Stability : The benzamide core may confer resistance to hepatic hydrolysis compared to carboxamide or sulfonamide analogs.
  • Solubility-Bioavailability Trade-off : The target compound’s moderate solubility (inferred from benzamide) balances membrane permeability and systemic absorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.